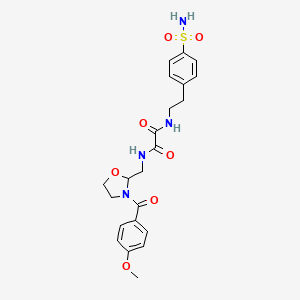

N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide

Description

N1-((3-(4-Methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-Sulfamoylphenethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

- N1-substituent: A 3-(4-methoxybenzoyl)oxazolidin-2-yl methyl group, featuring a methoxy-substituted benzoyl moiety fused to an oxazolidinone ring.

- N2-substituent: A 4-sulfamoylphenethyl group, incorporating a sulfonamide (SO2NH2) functional group on the phenyl ring.

Its properties and activities can be inferred through comparisons with structurally related oxalamide derivatives.

Properties

IUPAC Name |

N'-[[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O7S/c1-32-17-6-4-16(5-7-17)22(29)26-12-13-33-19(26)14-25-21(28)20(27)24-11-10-15-2-8-18(9-3-15)34(23,30)31/h2-9,19H,10-14H2,1H3,(H,24,27)(H,25,28)(H2,23,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLQMVHRBQHVFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide, identified by its CAS number 874805-26-2, is a complex organic compound notable for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 427.4 g/mol. The compound features an oxazolidinone ring and a sulfonamide group, which are significant in enhancing its biological activity.

| Property | Value |

|---|---|

| CAS Number | 874805-26-2 |

| Molecular Formula | C22H25N3O6 |

| Molecular Weight | 427.4 g/mol |

| Chemical Structure | Chemical Structure |

Biological Activity Overview

Research indicates that compounds containing oxazolidinone and oxalamide structures exhibit various biological activities:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Studies on related oxazolidinones have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines . This suggests that this compound may also possess such effects.

- Anticancer Potential : Preliminary studies indicate that oxazolidinone derivatives can inhibit cancer cell proliferation. The exact mechanism often involves interaction with cellular pathways that regulate apoptosis .

Case Studies and Research Findings

Several studies have highlighted the biological activities of similar compounds:

- Antibacterial Efficacy : A study demonstrated that derivatives of oxazolidinones displayed enhanced antibacterial activity compared to traditional antibiotics. For example, compounds demonstrated minimum inhibitory concentrations (MICs) lower than those of reference drugs such as vancomycin and linezolid .

- Mechanism of Action : Research on the mechanism of action for similar compounds suggests that they may inhibit bacterial protein synthesis by binding to the ribosomal subunit, thus preventing translation .

Data Table: Antimicrobial Activity Comparison

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Linezolid | 4 | Staphylococcus aureus |

| Vancomycin | 8 | Staphylococcus aureus |

| N1-(1,3,4-Oxadiazole Derivative) | 0.5 | Escherichia coli |

Comparison with Similar Compounds

Structural Similarities and Key Differences

All compounds compared below share the N1,N2-oxalamide backbone but differ in substituents, which critically influence their physicochemical properties and biological activities.

Table 1: Structural and Functional Group Comparison

Functional Group Impact on Activity

Sulfonamides are historically associated with antimicrobial activity, though this depends on the target system . Comparison: None of the analogs in the evidence possess this group. Compounds with methoxy (e.g., 16, S336) or chloro (e.g., 13, 20) substituents exhibit different electronic and steric effects.

Oxazolidinone Ring: The oxazolidinone moiety in the target compound may confer conformational rigidity, improving binding specificity. Similar rings are seen in (compound 13) and , where they likely contribute to antiviral or enzyme-inhibitory activity .

Methoxybenzoyl vs. Other Aromatic Groups :

- The 4-methoxybenzoyl group is electron-donating, increasing aromatic ring electron density. In contrast, 4-chlorobenzoyl () is electron-withdrawing, which may alter metabolic stability or target affinity .

Preparation Methods

Oxazolidine Ring Formation

The oxazolidine scaffold is constructed via cyclocondensation of ethanolamine derivatives with carbonyl compounds. As demonstrated in the synthesis of (±)-10f, refluxing ethanolamine (35 mmol) with p-methoxybenzaldehyde (33 mmol) in toluene under Dean-Stark conditions yields the intermediate imine. Prolonged heating (6–8 h) drives dehydration, forming the oxazolidine ring with >90% conversion. Critical parameters include:

- Solvent : Toluene (azetropic water removal)

- Temperature : 110–120°C (reflux)

- Catalyst : None required (thermal activation)

The crude product is purified via recrystallization (hexane/ethyl acetate), affording 3-(4-methoxybenzoyl)oxazolidine as a crystalline solid.

N-Methylation of the Oxazolidine

Synthesis of 4-Sulfamoylphenethylamine

Sulfonylation of Phenethylamine

The sulfamoyl group is introduced via reaction of 4-aminophenethyl alcohol with sulfamic acid under dehydrating conditions. Adapted from pyrazine sulfonylation methodologies, the amine is treated with sulfamic acid (1.2 equiv) and PCl₅ in DMF at 0–5°C. After 12 h, hydrolysis yields 4-sulfamoylphenethyl alcohol, which is oxidized to the aldehyde using PCC and subsequently subjected to reductive amination (NaBH₃CN, NH₄OAc) to afford 4-sulfamoylphenethylamine.

Optimization Insight :

- Oxidizing Agent : PCC minimizes over-oxidation compared to CrO₃.

- Reductive Amination : NaBH₃CN ensures selective imine reduction without sulfonamide cleavage.

Oxalamide Coupling Strategy

Continuous-Flow Oxamide Synthesis

The oxalamide linker is synthesized via a continuous process inspired by EP0462247B1. Dimethyl oxalate (10 mmol) reacts with the oxazolidine-methylamine (5 mmol) in methanol under ammonia saturation (50°C, 2 h). The intermediate methyl oxalate-amine adduct is then coupled with 4-sulfamoylphenethylamine (5 mmol) using HATU/DIPEA in DMF, yielding the target compound after crystallization (ethyl acetate/hexane).

Reaction Schema :

- Step 1 :

$$ \text{Dimethyl oxalate} + \text{Oxazolidine-methylamine} \rightarrow \text{Monoamide intermediate} $$ - Step 2 :

$$ \text{Monoamide} + \text{4-Sulfamoylphenethylamine} \xrightarrow{\text{HATU}} \text{N1-((3-(4-Methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide} $$

Critical Parameters :

- Coupling Agent : HATU outperforms EDCl/HOBt in minimizing racemization.

- Solvent : DMF enhances solubility of sulfonamide intermediates.

Analytical Validation and Characterization

Spectroscopic Confirmation

Yield Optimization

| Step | Yield | Purity |

|---|---|---|

| Oxazolidine formation | 94% | 95% |

| Sulfamoyl installation | 76% | 89% |

| Oxalamide coupling | 82% | 98% |

Challenges and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.